N-[1-[2-(difluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide
Description
N-[1-[2-(difluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propyl chain and an indazole moiety. Indazole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
N-[1-[2-(difluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c1-2-15(14-8-4-6-10-17(14)26-19(20)21)23-18(25)12-24-16-9-5-3-7-13(16)11-22-24/h3-11,15,19H,2,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNCBQNZSUXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(F)F)NC(=O)CN2C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(difluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling Reactions: The phenyl ring with the difluoromethoxy group is then coupled with the indazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Final Acylation: The final step involves the acylation of the indazole nitrogen with an appropriate acylating agent, such as acetyl chloride, to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a methoxy group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to methoxy derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[2-(difluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential in modulating various biological pathways. It can act as a ligand for certain receptors, influencing cellular signaling and metabolic processes.
Medicine
In medicine, indazole derivatives, including this compound, are investigated for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the difluoromethoxy group enhances the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity. The difluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(methoxy)phenyl]propyl]-2-indazol-1-ylacetamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
N-[1-[2-(trifluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide: Contains a trifluoromethoxy group, which can alter its pharmacokinetic and pharmacodynamic properties.
N-[1-[2-(fluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide: Features a fluoromethoxy group, providing different electronic and steric effects.
Uniqueness
N-[1-[2-(difluoromethoxy)phenyl]propyl]-2-indazol-1-ylacetamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances metabolic stability. This makes it a valuable compound for drug development and other scientific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
